molecular formula C8H6F2O2 B2992283 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone CAS No. 816450-98-3

1-(3,4-Difluoro-2-hydroxyphenyl)ethanone

Cat. No.: B2992283
CAS No.: 816450-98-3
M. Wt: 172.131
InChI Key: NGHOATHDUMGWQN-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-2-hydroxyphenyl)ethanone is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-difluorobenzaldehyde, while reduction could produce 1-(3,4-difluoro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

1-(3,4-Difluoro-2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
  • 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one
  • 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one

Uniqueness: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications .

Properties

IUPAC Name

1-(3,4-difluoro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOATHDUMGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816450-98-3
Record name 816450-98-3
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